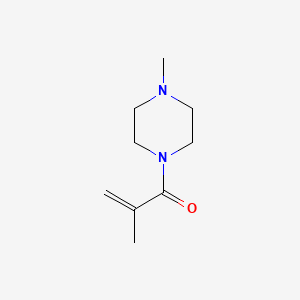

N-Methylpiperazine methacrylamide

Description

N-Methylpiperazine methacrylamide is a chemical compound featuring a methacrylamide backbone conjugated with an N-methylpiperazine moiety. This structure combines the reactivity of the methacrylamide group (useful in polymerization and covalent bonding) with the pharmacophoric properties of the N-methylpiperazine ring, which is known to enhance solubility, bioavailability, and target binding in medicinal chemistry . It is frequently employed as a building block in drug design, particularly in optimizing interactions with biological targets such as enzymes (e.g., papain-like protease in COVID-19 research ) and receptors (e.g., 5-HT₃ and EGFR ). Its utility extends to materials science, where its photophysical properties are exploited in fluorescent m-terphenyl derivatives .

Properties

IUPAC Name |

2-methyl-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)9(12)11-6-4-10(3)5-7-11/h1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWLALLBUXELFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine methacrylamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For example, the use of heterogeneous catalysts like “Maghnite Na+” has been explored for the green synthesis and polymerization of N-alkyl methacrylamide monomers . This method is environmentally friendly and offers high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine methacrylamide undergoes various chemical reactions, including:

Substitution Reactions: The methacrylamide group can participate in nucleophilic substitution reactions.

Polymerization: The methacrylamide group can undergo free-radical polymerization to form polymers.

Cyclization: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.

Cyclization: Cyclization reactions may involve reagents like sulfonium salts and are often carried out under basic conditions.

Major Products Formed

Substitution Reactions: Substituted methacrylamide derivatives.

Polymerization: Polymers with methacrylamide units.

Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Polymer Chemistry

N-Methylpiperazine methacrylamide is primarily utilized as a monomer in the synthesis of polymers. Its unique structure allows it to participate in copolymerization reactions, leading to the formation of thermosetting materials.

- Thermoplastic and Thermoset Polymers : The compound can be copolymerized with various vinyl monomers using emulsion, solution, or suspension techniques. The resulting polymers exhibit enhanced properties such as improved thermal stability and mechanical strength. For instance, this compound has been used in the development of hydrogels that are responsive to pH changes, demonstrating potential for drug delivery systems .

- Cross-Linking Agents : It serves as a cross-linking agent in polymer formulations, enhancing the durability and functionality of coatings and adhesives. This application is particularly relevant in the production of water-resistant coatings and textiles .

Biomedical Applications

The compound is also being explored for its potential in biomedical applications, particularly in drug design and development.

- Antimicrobial Activity : Recent studies have shown that derivatives of N-methylpiperazine exhibit significant antimicrobial properties. For example, a study demonstrated that compounds containing this moiety displayed effective antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 5 mg/ml to 40 mg/ml . This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.

- Enzyme Inhibition : Research has identified N-methylpiperazine chalcones as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in treating neurodegenerative diseases like Alzheimer's. These compounds demonstrated potent inhibitory activities with IC50 values as low as 1.19 μM for BChE, highlighting their therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of N-methylpiperazine derivatives revealed their effectiveness against fungal species such as Candida albicans and Aspergillus niger. The study provided detailed MIC data, indicating that the compound could inhibit fungal growth at concentrations up to 160 mg/ml . This positions this compound as a promising candidate for developing antifungal treatments.

Case Study 2: Polymer Development

In polymer chemistry, this compound has been successfully incorporated into hydrogel formulations designed for controlled drug release. A study demonstrated that these hydrogels could absorb significant amounts of water while maintaining structural integrity, making them suitable for applications in drug delivery systems .

Table 1: Antimicrobial Activity of N-Methylpiperazine Derivatives

| Microbial Species | MIC (mg/ml) | Standard Antibiotic |

|---|---|---|

| Aspergillus niger | >160 | Fluconazole |

| Candida albicans | 160 | Fluconazole |

| Enterococcus faecalis | 40 | Tetracycline |

| Escherichia coli | 5 | Tetracycline |

| Klebsiella pneumonia | 10 | Tetracycline |

| Pseudomonas aeruginosa | 5 | Tetracycline |

| Staphylococcus aureus | 40 | Tetracycline |

Table 2: Polymer Properties

| Property | Value |

|---|---|

| Water Absorption Capacity | High |

| Mechanical Strength | Enhanced |

| Thermal Stability | Improved |

Mechanism of Action

The mechanism of action of N-Methylpiperazine methacrylamide depends on its application. In polymerization reactions, the methacrylamide group undergoes free-radical polymerization, leading to the formation of polymer chains. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Related Piperazine Derivatives

N-Methylpiperazine methacrylamide belongs to the broader class of piperazine derivatives, which include morpholine, piperidine, and N-ethylpiperazine. Key structural differences and their implications are as follows:

- N-Methylpiperazine vs. Piperazine : The addition of a methyl group to the piperazine ring reduces basicity and steric hindrance, improving metabolic stability compared to unsubstituted piperazine .

- N-Methylpiperazine vs. Morpholine : Morpholine contains an oxygen atom instead of a second nitrogen, reducing hydrogen-bonding capacity. This often results in lower pharmacological potency, as seen in EGFR inhibitors where N-methylpiperazine derivatives (e.g., compound 36) showed 10-fold higher activity than morpholine analogues .

- N-Methylpiperazine vs. Piperidine : Piperidine lacks a nitrogen atom in the ring, limiting its ability to form salt bridges or participate in charge-charge interactions. In cytotoxicity studies, N-methylpiperazine derivatives outperformed piperidine analogues in multiple cancer cell lines .

Metabolic Stability and Degradation Pathways

The N-methylpiperazine group is a metabolic hotspot but demonstrates favorable stability compared to analogues:

- Demethylation : In vitro studies with human liver microsomes (HLMs) identified demethylation at the N-methylpiperazine moiety as the primary metabolic pathway, producing inactive metabolites . However, this degradation occurs more slowly than oxidation of morpholine or piperidine derivatives .

- Photodegradation : Levofloxacin derivatives with N-methylpiperazine undergo photo-induced modifications at this group, generating inactive byproducts .

Photophysical and Physicochemical Properties

The N-methylpiperazine moiety enhances fluorescence in m-terphenyl derivatives. For example, compound 11e (with N-methylpiperazine) exhibited a fluorescence emission peak at 434 nm, while N-phenylpiperazine analogues showed quenching . This property is leveraged in designing fluorescent probes and optoelectronic materials.

Data Tables Summarizing Key Comparisons

Biological Activity

N-Methylpiperazine methacrylamide (NMPM) is a compound that has garnered attention in medicinal chemistry and polymer science due to its unique structural properties and potential biological activities. This article explores the biological activity of NMPM, synthesizing findings from various studies, including its cytotoxicity, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a methacrylamide group attached to a piperazine ring. The structure can be represented as follows:

This compound's structural features contribute to its reactivity and interactions with biological macromolecules, making it a candidate for various applications, particularly in drug design.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of NMPM on various cancer cell lines. For instance, a study reported that NMPM exhibited significant cytotoxic activity against A549 (lung cancer) and H1975 (non-small cell lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.440 ± 0.039 |

| H1975 | 0.297 ± 0.024 |

These findings suggest that NMPM could selectively target cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

The mechanism by which NMPM exerts its biological effects appears to involve multiple pathways. The compound has been shown to interact with key proteins involved in cell signaling pathways, including cyclin-dependent kinases (CDKs). Specifically, NMPM demonstrated binding affinity for CDK4/6, which are crucial regulators of the cell cycle:

- Binding Affinity : Studies indicate that NMPM binds to the kinase-inactive conformation of CDK4/6, suggesting a potential role as an inhibitor in cancer therapy.

Selectivity and Efficacy

The selectivity of NMPM for cancer cells over normal cells is critical for its therapeutic potential. Research indicates that modifications to the acrylamide side chain enhance the compound's activity against specific cancer types while reducing toxicity to normal cells. For example:

- Modification Impact : Compounds with halogen substitutions on the acrylamide side chain exhibited increased cytotoxicity compared to their non-halogenated counterparts.

Case Studies

- Study on A549 Cells : In vitro studies showed that treatment with NMPM led to increased apoptosis in A549 cells, as evidenced by flow cytometry analyses indicating elevated levels of Annexin V positive cells.

- In Vivo Efficacy : Animal models treated with NMPM demonstrated significant tumor reduction compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for incorporating N-Methylpiperazine methacrylamide into organic frameworks, and how do reaction parameters affect outcomes?

- Methodology :

- Mannich Reactions : Use formaldehyde and N-methylpiperazine in aqueous acetic acid under reflux to form β-aminomethylated derivatives. Yields depend on pH, temperature (typically 60–80°C), and stoichiometric ratios (e.g., 1:1.5 substrate-to-amine) .

- Nucleophilic Substitution : React methacrylamide derivatives with N-methylpiperazine in DMF under inert atmosphere (e.g., nitrogen), achieving ~85% yield. Potassium hydride is often used as a base to deprotonate amines .

- Key Parameters : Solvent polarity (DMF enhances solubility), reaction time (12–24 hours), and temperature control (reflux at ~100°C) are critical for reproducibility .

Q. How are N-Methylpiperazine-containing compounds characterized to validate structural integrity post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Confirm substitution patterns (e.g., methyl group integration at δ ~2.3 ppm for N-methylpiperazine).

HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ for molecular weight verification).

X-ray Crystallography : Resolve 3D structures of crystalline derivatives, particularly for kinase inhibitors like Imatinib analogs .

- Case Study : In prodrug activation studies, LC-MS monitors cleavage of the N-methylpiperazine side chain by esterases, correlating metabolic stability with structural features .

Advanced Research Questions

Q. What role does the N-Methylpiperazine group play in modulating drug-target interactions, as observed in kinase inhibitors?

- Mechanistic Insights :

- Hydrophobic Interactions : In Imatinib, the N-methylpiperazine moiety forms van der Waals contacts with isoleucine (I789) in KIT kinase, stabilizing the DFG-out conformation .

- Solubility-Permeability Balance : Methylation increases logP by ~0.5 units compared to morpholine analogs, enhancing membrane permeability while maintaining aqueous solubility (critical for CNS penetration) .

- SAR Optimization : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) disrupts hydrophobic pockets, reducing binding affinity by 10-fold in Abl kinase assays .

Q. How can N-Methylpiperazine function as a directing group in organometallic synthesis?

- Synthetic Strategy :

- Directed Lithiation : In ferrocene chemistry, N-methylpiperazine forms a transient aminal intermediate, enabling selective 1'-position lithiation. Subsequent quenching with electrophiles (e.g., aldehydes) yields chiral ligands for asymmetric catalysis .

- Advantages : Improves regioselectivity over traditional directing groups (e.g., oxazolines), with tolerance for diverse electrophiles .

Q. What enzymatic pathways activate N-Methylpiperazine prodrugs, and how do structural modifications alter pharmacokinetics?

- Metabolic Activation :

- Carboxyl Esterase Cleavage : Prodrugs like KW-2189 require enzymatic removal of the N-methylpiperazine side chain to release DNA-binding agents. Enzyme-rich tissues (e.g., liver) show localized activation, reducing off-target toxicity .

- Structure-Activity Relationships : Bulky substituents on the piperazine ring slow esterase kinetics, prolonging systemic circulation. For example, N-ethyl analogs exhibit 2× longer half-lives than N-methyl derivatives .

Q. How does N-Methylpiperazine enhance CO₂ capture efficiency in solvent blends, and what molecular properties drive this application?

- Physicochemical Basis :

- Basic Nitrogen Centers : The tertiary amine in N-methylpiperazine reacts with CO₂ to form carbamates, with a 1:1 stoichiometry. Blending with piperazine increases absorption capacity by 30% compared to monoethanolamine .

- Thermal Stability : Methylation reduces solvent degradation at high stripper temperatures (110–120°C), enabling solvent reuse over 100 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.